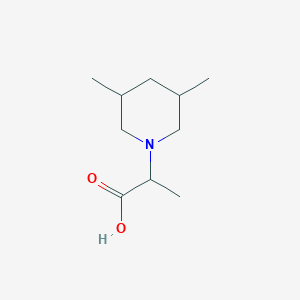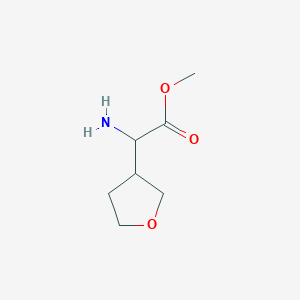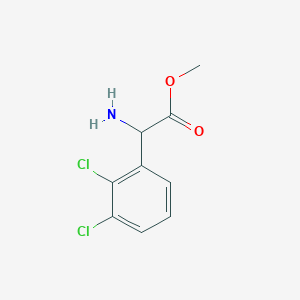
2-(3,5-Dimethylpiperidin-1-yl)propanoic acid
Overview
Description
2-(3,5-Dimethylpiperidin-1-yl)propanoic acid, also known as 2-DMPPA, is a synthetic organic compound belonging to the piperidine family of organic compounds. It is an aliphatic amino acid derivative, with a molecular formula of C9H17NO2. 2-DMPPA is a colorless to light yellow crystalline solid at room temperature and is insoluble in water. It has a slightly acidic taste and a pungent odor. 2-DMPPA is primarily used in the synthesis of pharmaceuticals and in laboratory experiments.
Scientific Research Applications
Anticonvulsant and Antinociceptive Activity
A study synthesized new hybrid molecules derived from 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids as potential anticonvulsants. These compounds, including a variant of 2-(3,5-Dimethylpiperidin-1-yl)propanoic acid, displayed promising anticonvulsant properties and were effective in various preclinical seizure models (Kamiński et al., 2016).
Blood Coagulation
Research on new 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid amides revealed their significant impact on blood coagulation. These compounds, related to this compound, were identified as effective hemostatics, with some compounds notably decreasing blood coagulation time by 14-16% (Limanskii et al., 2009).
Catalytic Activity
A study highlighted the high catalytic activity of chiral amino alcohol ligands, such as this compound, anchored to polystyrene resins. These compounds were used in the enantioselective addition of diethylzinc to benzaldehyde, indicating their significant role in organic synthesis (Vidal‐Ferran et al., 1998).
Antimicrobial and Antimycobacterial Activity
A series of bis(3,5-dimethylpiperidinyl)-1,3,5-triazinyl)-N-(phenyl/benzothiazolyl)-acetamides were synthesized, investigating their antimicrobial and antimycobacterial actions. This research provides insight into the potential use of this compound derivatives in treating various bacterial infections (Patel et al., 2012).
Corrosion Inhibition
Research into amino acid-based imidazolium zwitterions, which include derivatives of this compound, demonstrated their effectiveness as novel and green corrosion inhibitors for mild steel. This study suggests the potential application of these compounds in protecting industrial materials from corrosion (Srivastava et al., 2017).
properties
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-7-4-8(2)6-11(5-7)9(3)10(12)13/h7-9H,4-6H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLZNXGLZDYWPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-oxiranylmethyl-oxime](/img/structure/B3091638.png)

![(3S)-1-[(2-Fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3091660.png)
![Methyl 2-amino-2-[4-(difluoromethoxy)phenyl]acetate](/img/structure/B3091661.png)


![2-[(4-Bromophenyl)amino]butanohydrazide](/img/structure/B3091674.png)


![2-Amino-3-[2-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B3091694.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3091708.png)
![2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3091714.png)
